molecular formula C15H17ClN2O3S B4450649 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B4450649
M. Wt: 340.8 g/mol
InChI Key: VUBMQSCUIVESTP-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18ClN2O3S This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring, a propoxy group, and a pyridinyl group attached to a sulfonamide moiety

Preparation Methods

The synthesis of 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of 4-methyl-2-propoxybenzenesulfonamide to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Coupling with Pyridine: The final step involves coupling the chlorinated intermediate with 2-pyridine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide moiety.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active sites, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-chloro-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide include:

    5-chloro-4-methyl-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide: This compound has a similar structure but with a methyl group attached to the pyridinyl moiety.

    5-chloro-2-methyl-4-nitroaniline: This compound shares the chloro and methyl substituents but has a nitro group instead of the propoxy and pyridinyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-methyl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-3-8-21-13-9-11(2)12(16)10-14(13)22(19,20)18-15-6-4-5-7-17-15/h4-7,9-10H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBMQSCUIVESTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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